molecular formula C11H13ClN2O2 B2535387 N'-(Chloroacetyl)-3-phenylpropanohydrazide CAS No. 1225162-21-9

N'-(Chloroacetyl)-3-phenylpropanohydrazide

Cat. No. B2535387
CAS RN: 1225162-21-9
M. Wt: 240.69
InChI Key: LPJUAUOATRAECL-UHFFFAOYSA-N
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Description

“N’-(Chloroacetyl)-3-phenylpropanohydrazide” is a complex organic compound. It likely contains a phenylpropanohydrazide group, which is a type of organic compound containing a hydrazide group attached to a phenylpropanoic acid . The “chloroacetyl” part suggests the presence of a chloroacetyl group, which is derived from chloroacetic acid .


Synthesis Analysis

While specific synthesis methods for “N’-(Chloroacetyl)-3-phenylpropanohydrazide” are not available, chloroacetyl chloride, a possible precursor, can be produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene . The reaction of chloroacetyl chloride with amines or anilines could potentially yield a compound like "N’-(Chloroacetyl)-3-phenylpropanohydrazide" .


Chemical Reactions Analysis

Chloroacetyl chloride, a potential component of “N’-(Chloroacetyl)-3-phenylpropanohydrazide”, is bifunctional. It can easily form esters and amides, while the other end of the molecule is able to form other linkages, e.g., with amines .

Scientific Research Applications

Versatility in Medicinal Chemistry

The compound N'-(Chloroacetyl)-3-phenylpropanohydrazide seems to be related to the class of phenylpiperazine derivatives, which are known for their versatility and wide applications in medicinal chemistry. Phenylpiperazine derivatives, including those structurally related to this compound, have been instrumental in developing treatments for central nervous system disorders and other therapeutic areas. Their pharmacokinetic and pharmacodynamic properties can be significantly improved by modulating the basicity and substitution patterns, suggesting the potential for diverse applications of this scaffold in medicinal chemistry (Maia, Tesch, & Fraga, 2012).

Polyphenol Therapeutic Roles

The compound might also be related to or used in conjunction with compounds like Chlorogenic Acid (CGA), which is known for its multiple therapeutic roles. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. It plays a crucial role in modulating lipid metabolism and glucose, showing promise in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Environmental Impact of Related Compounds

Compounds structurally related to this compound, like chlorpropham, have raised concerns due to their environmental impact and potential toxicity. Studies have explored their degradation rates and environmental partitioning, highlighting the need for a comprehensive understanding of their behavior and impact in environmental settings (Smith & Bucher, 2012).

Safety and Hazards

Chloroacetyl chloride, a potential component of “N’-(Chloroacetyl)-3-phenylpropanohydrazide”, is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

N'-(2-chloroacetyl)-3-phenylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-8-11(16)14-13-10(15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJUAUOATRAECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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